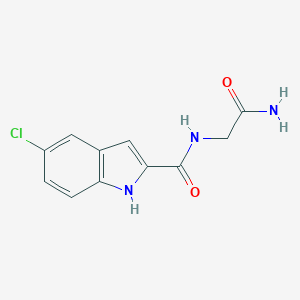
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide, also known as L-732,138, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole-2-carboxamides and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cell proliferation and survival, such as topoisomerase II and protein kinase B (Akt).
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory cytokines. Additionally, it has been shown to have analgesic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide in lab experiments is its potent antitumor activity. Additionally, it has been shown to have anti-inflammatory and analgesic effects, which may be useful in studying various disease models. However, one limitation is that the exact mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide. One potential area of study is to further elucidate its mechanism of action, which may help to optimize its therapeutic potential. Additionally, it may be useful to study its effects in combination with other anticancer drugs or anti-inflammatory agents. Finally, it may be useful to study its effects in animal models of other diseases, such as neurodegenerative disorders.
Aplicaciones Científicas De Investigación
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor activity in various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, it has been shown to have anti-inflammatory and analgesic effects in animal models.
Propiedades
Nombre del producto |
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide |
|---|---|
Fórmula molecular |
C11H10ClN3O2 |
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
N-(2-amino-2-oxoethyl)-5-chloro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C11H10ClN3O2/c12-7-1-2-8-6(3-7)4-9(15-8)11(17)14-5-10(13)16/h1-4,15H,5H2,(H2,13,16)(H,14,17) |
Clave InChI |
IIHCLNRGHMXARU-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC(=O)N |
SMILES canónico |
C1=CC2=C(C=C1Cl)C=C(N2)C(=O)NCC(=O)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-{[2-(4-morpholinyl)ethyl]sulfanyl}-5H-[1,2,4]triazino[5,6-b]indol-5-yl)acetamide](/img/structure/B276839.png)



![N-[4-(aminosulfonyl)phenyl]-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B276844.png)
![7-Bromo-6-[2-(diethylamino)ethoxy]-2,3-dihydro[1]benzothieno[2,3-d]pyrrolo[1,2-a]pyrimidin-10(1H)-one](/img/structure/B276856.png)
![3-Phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B276860.png)
![3,8,9-Trimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B276864.png)
![methyl 2-[(4-morpholinylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276866.png)
![N-[4,5-dimethyl-3-(4-morpholinylcarbonyl)-2-thienyl]benzamide](/img/structure/B276873.png)

